1-Ethyl-2-methylpyrrolidine
Overview
Description
1-Ethyl-2-methylpyrrolidine is an organic compound with the molecular formula C7H15N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-2-methylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrrolidine with iodoethane. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted pyrrolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl halides; reactions often require a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted pyrrolidines depending on the substituent introduced.
Scientific Research Applications
1-Ethyl-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug design, particularly in the development of central nervous system agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylpyrrolidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the ethyl and methyl substituents can affect the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: Lacks the ethyl substituent, leading to different chemical and biological properties.
1-Ethylpyrrolidine: Lacks the methyl substituent, affecting its reactivity and applications.
1-Methyl-2-pyrrolidinone: Contains a carbonyl group, making it more polar and reactive in different chemical environments
Uniqueness
1-Ethyl-2-methylpyrrolidine is unique due to the presence of both ethyl and methyl substituents on the pyrrolidine ring. This dual substitution pattern imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. These features make it a valuable compound in the design of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
1-ethyl-2-methylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-8-6-4-5-7(8)2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXMPSMAZUQMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902510 | |
Record name | NoName_3019 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-79-7 | |
Record name | 1-Ethyl-2-methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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